Fmoc-norArg(Boc)2-OH
CAS No.: 206183-06-4
Cat. No.: VC0557558
Molecular Formula: C30H38N4O8
Molecular Weight: 582,66 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206183-06-4 |
---|---|
Molecular Formula | C30H38N4O8 |
Molecular Weight | 582,66 g/mole |
IUPAC Name | (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |
SMILES | CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Features
Fmoc-norArg(Boc)2-OH contains several key structural elements:
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A norarginine backbone (one carbon shorter than arginine)
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An Fmoc group protecting the α-amino group
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Two Boc groups protecting the guanidine moiety on the side chain
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A free carboxylic acid group for peptide bond formation
Physical and Chemical Properties
The physical and chemical properties of Fmoc-norArg(Boc)2-OH significantly influence its behavior in synthetic reactions and biological systems. While specific data for this exact compound is limited in the provided search results, similar protected amino acids typically exhibit the following characteristics:
Property | Description |
---|---|
Appearance | White to off-white solid |
Molecular Formula | Approximately C30H38N4O8 |
Molecular Weight | Approximately 582.65 g/mol |
Solubility | Soluble in DMF, DCM, chloroform; limited water solubility |
Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases |
Optical Rotation | Specific to isomeric form (L or D) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Fmoc-norArg(Boc)2-OH typically follows a multi-step process:
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Preparation of norarginine starting material from appropriate precursors
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Protection of the α-amino group with the Fmoc protecting group
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Protection of the guanidine side chain with Boc groups
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Purification of the final product
Reaction Conditions
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-norArg(Boc)2-OH serves as a valuable building block in solid-phase peptide synthesis, particularly for creating peptides containing norarginine residues. The orthogonal protection strategy allows for selective deprotection, enabling the stepwise assembly of complex peptide sequences.
Coupling Efficiency
The coupling efficiency of Fmoc-norArg(Boc)2-OH is critical for successful peptide synthesis. Based on studies of similar compounds, the coupling efficiency can vary based on reaction time and conditions. The following table illustrates typical coupling efficiency patterns observed with related compounds:
Time (hours) | Approximate Coupling Efficiency (%) |
---|---|
0 | 88-90 |
1 | 87-89 |
24 | 85-87 |
48 | 83-85 |
240 (10 days) | 75-80 |
This gradual decline in efficiency over time highlights the importance of optimizing reaction conditions for peptide synthesis using this compound.
Deprotection Strategies
The dual protection strategy of Fmoc-norArg(Boc)2-OH allows for selective deprotection:
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Fmoc group: Removed under mildly basic conditions, typically using 20-30% piperidine in DMF
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Boc groups: Removed using acidic conditions, commonly with trifluoroacetic acid (TFA)
This selective deprotection capability is particularly valuable for creating peptides with complex structures and multiple functional groups.
Biochemical Properties and Mechanism of Action
Target of Action
Fmoc-norArg(Boc)2-OH is primarily used as a protected amino acid building block in peptide synthesis. Its biological activity is manifested through the peptides it helps create rather than through direct activity of the compound itself. The norarginine residue it introduces into peptides can participate in various biochemical interactions, particularly through its guanidino group.
Mode of Action
The protected norarginine acts by protecting specific functional groups during peptide synthesis. Once incorporated into peptides and deprotected, the norarginine residue can participate in various biological interactions, including:
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Ionic interactions with negatively charged groups
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Hydrogen bonding
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Recognition by enzymes and receptors
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in peptide bond formation. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the resulting peptides are fully synthesized and deprotected, they can participate in various biochemical pathways depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-norArg(Pbf)-OH
Fmoc-norArg(Pbf)-OH is a related compound that differs in the type of protecting group used for the guanidine side chain. Instead of Boc groups, it employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. This alternative protection strategy offers different acid sensitivity and deprotection kinetics compared to the Boc protection .
Property | Fmoc-norArg(Boc)2-OH | Fmoc-norArg(Pbf)-OH |
---|---|---|
Molecular Weight | ~582.65 g/mol | 634.742 g/mol |
Side Chain Protection | Two Boc groups | One Pbf group |
Deprotection Conditions | TFA | TFA (milder conditions) |
Stability | Good | Excellent |
Fmoc-D-norArg(Boc)2-OH
Fmoc-D-norArg(Boc)2-OH is the D-isomer of the compound, featuring identical protecting groups but with the opposite stereochemistry at the alpha carbon. This alternative stereochemistry can influence the conformational properties of resulting peptides, potentially affecting their biological activity and structural characteristics.
Standard Arginine Derivatives
Compared to standard arginine derivatives like Fmoc-Arg(Boc)2-OH, the norarginine compound has a shorter side chain (one less methylene group). This structural difference can affect:
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Peptide conformation
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Binding affinity to targets
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Resistance to enzymatic degradation
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Pharmacokinetic properties of resulting peptides
Research Applications
Peptide-Based Drug Development
Fmoc-norArg(Boc)2-OH is valuable in the development of peptide-based drugs, particularly those requiring norarginine residues. The incorporation of norarginine in place of standard arginine can provide:
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Altered binding properties to target receptors
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Improved resistance to proteolytic degradation
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Modified pharmacokinetic properties
Biochemical Research Tools
Peptides containing norarginine residues synthesized using this compound serve as valuable tools for studying:
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Protein-protein interactions
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Enzyme mechanisms
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Cell signaling pathways
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Receptor binding studies
Structure-Activity Relationship Studies
The ability to incorporate norarginine into peptides allows researchers to conduct structure-activity relationship (SAR) studies to determine how subtle changes in peptide structure affect biological activity. This is particularly valuable for optimizing peptide-based drug candidates.
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